molecular formula C11H23NO3 B15092711 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate

2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate

Cat. No.: B15092711
M. Wt: 217.31 g/mol
InChI Key: GIOZBZPPGILMJQ-JTQLQIEISA-N
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Description

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate is a chemical compound with a unique structure that includes an ester functional group, an amine group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate can be achieved through several methods. One common approach involves the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent, with bases such as t-BuOK, KOH, and NaH under mild heating

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylsulfoxide or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets and pathways. In the context of antisense oligonucleotide technology, the compound can bind to specific RNA sequences, inhibiting their expression and thereby regulating gene activity . This interaction is facilitated by the methoxyethyl group, which enhances the stability and binding affinity of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in antisense oligonucleotide technology set it apart from other similar compounds.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1

InChI Key

GIOZBZPPGILMJQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OCCOC)CN

Canonical SMILES

CC(C)CC(CC(=O)OCCOC)CN

Origin of Product

United States

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